molecular formula C17H12O4 B11847595 2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid CAS No. 63220-57-5

2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B11847595
CAS No.: 63220-57-5
M. Wt: 280.27 g/mol
InChI Key: MFBQZISOZRJZSN-UHFFFAOYSA-N
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Description

2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid is a synthetic organic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule features a naphtho[1,2-b]pyran-4-one core structure, a privileged scaffold recognized for its diverse biological activities. Compounds based on the naphthopyran structure have been investigated for a range of pharmacological properties, serving as key intermediates in the development of enzyme inhibitors and other therapeutic agents . The strategic incorporation of a carboxylic acid functional group on a cyclopropane ring enhances the molecule's potential for further chemical modification, making it a versatile building block for creating derivatives and probing structure-activity relationships (SAR). This compound is provided as a high-purity material to ensure reproducibility and reliability in experimental settings. It is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans. Researchers are advised to consult relevant safety data sheets and handle the material appropriately in a controlled laboratory environment.

Properties

CAS No.

63220-57-5

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

2-(4-oxobenzo[h]chromen-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C17H12O4/c18-14-8-15(12-7-13(12)17(19)20)21-16-10-4-2-1-3-9(10)5-6-11(14)16/h1-6,8,12-13H,7H2,(H,19,20)

InChI Key

MFBQZISOZRJZSN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Ester Hydrolysis of Ethyl 2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane Carboxylate

The most direct method involves the hydrolysis of the ethyl ester precursor. As detailed in US4018798A, refluxing ethyl 2-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane carboxylate with concentrated hydrochloric acid (HCl) for 1 hour yields the target carboxylic acid. The reaction proceeds via acid-catalyzed ester cleavage, with the crude product crystallized from acetonitrile to afford a 70% yield. This method is favored for its simplicity and scalability, though the use of concentrated HCl necessitates corrosion-resistant equipment.

Reaction Conditions:

  • Substrate: 3 g ethyl ester

  • Acid: 50 mL concentrated HCl

  • Temperature: Reflux (~110°C)

  • Time: 1 hour

  • Workup: Dilution with ice water, filtration, recrystallization from acetonitrile

Alternative Pathway via Cyclopropane Carboxylate Intermediates

A secondary route involves the condensation of 2-hydroxyacetophenone derivatives with ethyl 2-formyl-1-cyclopropane carboxylate in the presence of piperidine and toluene. For example, reacting 2'-hydroxy-6'-isopropyl-2-(methylsulfinyl)acetophenone with the cyclopropane carboxylate ester under reflux conditions (8 hours) forms the intermediate ethyl ester, which is subsequently hydrolyzed. This method introduces substituents on the benzopyran core, enabling structural diversification.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. Toluene, when used with piperidine as a catalyst, facilitates the Knoevenagel condensation between acetophenone derivatives and cyclopropane carboxylates. Pyridine-based solvents, as described in CA2127945C, minimize by-product formation during dehydrative cyclization steps, enhancing yields. For instance, substituting aliphatic amines with 5-ethyl-2-methylpyridine reduces acylation side reactions.

Temperature and Time Dependence

Optimal hydrolysis of the ethyl ester occurs at reflux temperatures (100–110°C) within 1 hour. Prolonged heating (>2 hours) risks decarboxylation, while shorter durations (<45 minutes) lead to incomplete conversion. For condensation steps, extended reflux periods (8–12 hours) ensure complete cyclization.

Purification and Crystallization Techniques

Solvent-Antisolvent Crystallization

To isolate high-purity product, the reaction mixture is dissolved in a water-immiscible organic solvent (e.g., dichloromethane) and poured into water. Distilling the organic phase under stirring induces crystallization, yielding particles with excellent filtration properties. This method avoids contamination by pyridine residues, which are challenging to remove via traditional extraction.

Recrystallization from Polar Solvents

Recrystallization from acetonitrile or methanol produces needle-like crystals suitable for X-ray diffraction. For the target compound, acetonitrile affords a 70% recovery rate with a melting point of 170.5–171.5°C.

Analytical Characterization

Spectroscopic Data

  • UV-Vis (λ<sub>max</sub>): 236 nm (ε = 27,200), 272 nm (ε = 12,100), 300 nm (ε = 7,600)

  • IR (ν<sub>max</sub>): 830 cm<sup>−1</sup> (C-O stretch), 1660 cm<sup>−1</sup> (C=O), 1695 cm<sup>−1</sup> (cyclopropane ring vibration)

  • <sup>1</sup>H NMR: Peaks at δ 1.2–1.5 (cyclopropane protons), δ 7.2–8.1 (aromatic protons)

Elemental Analysis

  • Calculated for C<sub>16</sub>H<sub>16</sub>O<sub>4</sub>: C 70.57%, H 5.92%

  • Found: C 70.40%, H 5.86%

Scalability and Industrial Considerations

The process outlined in CA2127945C emphasizes industrial feasibility, advocating for pyridine derivatives over traditional amines to simplify waste management. Large-scale runs (>10 kg) employ continuous distillation to recover solvents, reducing costs by 20–30%. Additionally, the use of methanesulfonic acid (0.5–3 equivalents) during amidation steps suppresses ring-opening byproducts, improving yields to >85%.

Comparative Analysis of Methods

Method Yield Purity Key Advantage
Ester Hydrolysis70%99%Simplicity, minimal steps
Condensation-Hydrolysis53%95%Enables structural modification
Industrial Dehydration85%98%Scalable, low waste generation

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-4H-benzo[h]chromen-2-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

2-(4-Oxo-4H-benzo[h]chromen-2-yl)cyclopropanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-4H-benzo[h]chromen-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular pathways involved in oxidative stress and inflammation, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula MW (g/mol) PSA (Ų) LogP Key Substituents
Target Compound C₁₇H₁₂O₄ 280.27 67.51 3.13 Naphthopyranone, cyclopropane
(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (88335-97-1) C₆H₈O₄ 144.12 ~50 0.78 Methoxycarbonyl, carboxylic acid
trans-2-Cyanocyclopropanecarboxylic acid (39891-82-2) C₅H₅NO₂ 111.10 ~61.09 0.50 Cyano, carboxylic acid
trans-2-Ethoxycyclopropanecarboxylic acid (1368342-07-7) C₆H₁₀O₃ 130.14 ~46.53 1.45 Ethoxy, carboxylic acid
2-[1-(Trifluoromethyl)cyclopropyl]acetic acid (871476-77-6) C₆H₇F₃O₂ 168.11 ~37.30 1.80 Trifluoromethyl, acetic acid

Key Observations :

  • Molecular Size: The target compound’s naphthopyranone system significantly increases its molecular weight (~280 g/mol) compared to simpler analogs (110–170 g/mol).
  • Lipophilicity: The high LogP (3.13) reflects enhanced lipophilicity due to the aromatic system, whereas analogs with polar groups (e.g., cyano, methoxy) exhibit lower LogP .
  • Polar Surface Area (PSA) : The target compound’s PSA (67.51 Ų) surpasses most analogs, suggesting moderate solubility despite its lipophilicity.

Functional Group Impact on Bioactivity

  • Naphthopyranone Moiety: The fused aromatic system may enable π-π stacking interactions in biological targets, a feature absent in smaller analogs .
  • Cyclopropane Ring: Conformational rigidity is shared across all compounds, but substituents like trifluoromethyl (in CAS 871476-77-6) or cyano (in CAS 39891-82-2) modulate electronic properties and metabolic stability .
  • Carboxylic Acid : Common to all compounds, this group facilitates salt formation and hydrogen bonding, critical for pharmacokinetic optimization.

Biological Activity

The compound 2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid , belonging to the class of naphthopyran derivatives, has garnered attention due to its potential biological activities. Naphthopyrans are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Properties

The structure of 2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid can be represented as follows:

C14H12O3\text{C}_{14}\text{H}_{12}\text{O}_3

This compound features a cyclopropane ring fused with a naphtho[1,2-b]pyran moiety, which is significant for its biological interactions.

Antitumor Activity

Recent studies have indicated that naphthopyran derivatives exhibit notable anticancer properties. For instance, compounds structurally related to 2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid have been tested against various cancer cell lines. The following table summarizes findings from relevant studies:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)15.0Induction of apoptosis
Compound BMCF-7 (Breast)20.5Inhibition of cell proliferation
Compound CHeLa (Cervical)10.3Cell cycle arrest

These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of naphthopyran derivatives has also been extensively documented. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) for selected strains are presented in the table below:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate significant potential for the development of antimicrobial agents based on this chemical structure .

Anti-inflammatory Activity

Naphthopyran derivatives are also being explored for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines in vitro. The following mechanisms have been proposed:

  • Inhibition of NF-kB pathway : Reduces the expression of inflammatory mediators.
  • Scavenging free radicals : Decreases oxidative stress associated with inflammation.

A recent study reported that a derivative exhibited a 50% reduction in TNF-alpha levels at a concentration of 25 µM .

Case Studies and Research Findings

A series of research efforts have focused on synthesizing and evaluating the biological activities of naphthopyran derivatives:

  • Synthesis and Characterization : A multicomponent synthesis approach has been employed to create various substituted naphthopyran derivatives, which were then characterized using NMR and mass spectrometry.
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of these compounds in inflammatory diseases and cancer models.
  • Clinical Implications : The promising results from preclinical studies suggest potential applications in drug development for treating cancer and infectious diseases.

Q & A

Basic: How can the cyclopropane ring formation in this compound be optimized during synthesis?

Methodological Answer:
The cyclopropane moiety is critical for structural rigidity and bioactivity. Key strategies include:

  • Transition Metal Catalysis : Use palladium or copper catalysts to facilitate cyclopropanation via carbene transfer reactions. For example, highlights the use of stereoselective methods for cyclopropane derivatives, emphasizing (1S,2R)-configurations .
  • Ring-Closing Metathesis : Apply Grubbs catalysts for strained ring systems, though steric hindrance from the naphthopyran group may require tailored ligands.
  • Safety Protocols : Follow ’s recommendations for personal protective equipment (PPE) during reactive intermediate handling .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm cyclopropane ring geometry and naphthopyran substituents. demonstrates resolving diastereotopic protons in cyclopropane systems using 2D NMR (COSY, HSQC) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C17_{17}H14_{14}O4_4 requires exact mass 306.0892). provides examples of exact mass analysis for structurally related metabolites .
  • X-ray Crystallography : Resolve steric clashes between the cyclopropane and naphthopyran moieties, as seen in ’s crystal structure analysis of similar heterocycles .

Advanced: How does the compound’s stability vary under different pH and solvent conditions?

Methodological Answer:

  • pH-Dependent Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. notes stability under recommended storage (room temperature, inert atmosphere) but lacks specific data; extrapolate from cyclopropane-carboxylic acid analogs in , which show hydrolysis risks in acidic media .
  • Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMF) that may induce ring strain. ’s derivative, 2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid, shows stability in dichloromethane .
  • Light Sensitivity : Shield from UV light due to the naphthopyran chromophore (similar to ’s 4H-naphtho[1,2-b]pyran-4-one derivatives) .

Advanced: How can contradictory data in reaction yields or stereochemical outcomes be resolved?

Methodological Answer:

  • Mechanistic Probes : Use isotopic labeling (e.g., 2H^2H) to track cyclopropanation pathways. ’s analysis of heterocyclic reaction mechanisms provides a template .
  • Computational Modeling : Apply DFT calculations to predict stereochemical outcomes, as demonstrated in for cyclopropane-amine derivatives .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., ring-opened derivatives) using protocols from ’s characterization of degradation products .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in biological systems?

Methodological Answer:

  • Analog Synthesis : Modify the cyclopropane (e.g., fluorination) or naphthopyran (e.g., electron-withdrawing groups) moieties. ’s trifluoromethyl-substituted cyclopropane derivatives illustrate this approach .
  • Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization, as seen in ’s drug discovery workflows .
  • Toxicity Screening : Address gaps in acute toxicity data ( lacks toxicity profiles) by using zebrafish or in vitro hepatocyte models .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients. ’s cyclopropane-carboxylic acid derivatives were purified similarly .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on ’s protocols for cyclopropane analogs .

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